molecular formula C7H16N2 B091774 Cycloheptylhydrazine CAS No. 17630-34-1

Cycloheptylhydrazine

Cat. No.: B091774
CAS No.: 17630-34-1
M. Wt: 128.22 g/mol
InChI Key: NZBWCDZDVBWHOD-UHFFFAOYSA-N
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Description

Cycloheptylhydrazine is a chemical compound with the molecular formula C7H16N2. It is known for its ability to inhibit the activity of cyclopentyl dehydrogenase, an enzyme involved in cholesterol synthesis. This compound has shown potential in reducing lipid levels in dyslipidemic patients and possesses antiviral properties against pest insects such as mosquitoes .

Preparation Methods

Cycloheptylhydrazine can be synthesized through various methods. One common synthetic route involves the reaction of hydrazinecarboxylic acid, 2-cycloheptyl-, 1,1-dimethylethyl ester with appropriate reagents . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

Cycloheptylhydrazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cycloheptylhydrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cycloheptylhydrazine involves the inhibition of cyclopentyl dehydrogenase, an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, leading to lower lipid levels in the body. The molecular targets and pathways involved include the enzyme’s active site, where this compound binds and prevents its normal function .

Comparison with Similar Compounds

Cycloheptylhydrazine can be compared with other hydrazine derivatives such as:

    Phenylhydrazine: Known for its use in the synthesis of hydrazones and its application in organic chemistry.

    Methylhydrazine: Used as a rocket propellant and in the synthesis of pharmaceuticals.

    Dimethylhydrazine: Also used as a rocket propellant and in the production of various chemicals.

Properties

IUPAC Name

cycloheptylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-9-7-5-3-1-2-4-6-7/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBWCDZDVBWHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511679
Record name Cycloheptylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17630-34-1
Record name Cycloheptylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptylhydrazine
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Cycloheptylhydrazine
Reactant of Route 3
Cycloheptylhydrazine
Reactant of Route 4
Cycloheptylhydrazine
Reactant of Route 5
Cycloheptylhydrazine
Reactant of Route 6
Cycloheptylhydrazine

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